REACTION_SMILES
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[Cl:14][c:15]1[cH:16][c:17]([NH2:18])[cH:19][cH:20][c:21]1[F:22].[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][n:7]1)[cH:8][n:9][c:10]([S:12][CH3:13])[n:11]2.[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1>>[c:2]1([NH:18][c:17]2[cH:16][c:15]([Cl:14])[c:21]([F:22])[cH:20][cH:19]2)[c:3]2[c:4]([n:5][cH:6][n:7]1)[cH:8][n:9][c:10]([S:12][CH3:13])[n:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc2ncnc(Cl)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CSc1ncc2ncnc(Nc3ccc(F)c(Cl)c3)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |